2-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 2-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzothiazole core fused with a 2,3-dihydro ring system. Key structural elements include:
- Substituents: A 2-fluoro group on the benzamide moiety, a 4-methoxy group, and 3,7-dimethyl groups on the benzothiazole ring.
- Tautomerism: The (2Z)-configuration stabilizes the thione tautomer, as evidenced by spectral absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in related compounds .
- Synthesis: Likely derived from hydrazinecarbothioamide precursors via cyclization, analogous to triazole-thione synthesis in .
Properties
IUPAC Name |
2-fluoro-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-10-8-9-13(22-3)14-15(10)23-17(20(14)2)19-16(21)11-6-4-5-7-12(11)18/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMYBKOKFGDLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=CC=C3F)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The fluorine atom can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Table 1: Structural and Physical Properties of Analogs
*Calculated based on formula.
Key Observations :
- Electron-Withdrawing Groups (EWG) : The 2-fluoro substituent in the target compound enhances electrophilicity compared to methanesulfonyl (SO₂Me) in , which may influence reactivity or binding interactions.
- Tautomer Stability : All analogs exhibit thione tautomer dominance, confirmed by IR absence of S-H stretches .
Spectral and Crystallographic Comparisons
- IR Spectroscopy : The target compound’s C=S stretch (~1250 cm⁻¹) aligns with triazole-thiones in (1247–1255 cm⁻¹) . In contrast, hydrazinecarbothioamides (e.g., ) show C=O stretches at 1663–1682 cm⁻¹, absent in cyclized products.
- Crystal Packing : Analog displays dihedral angles of 121.34° between benzamide and thiazole rings, while substituents like 4-fluoro in may alter π-stacking or hydrogen bonding.
Biological Activity
2-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by recent research findings and data.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a fluorine atom and a methoxy group. Its molecular formula is C16H17FN2OS, and it has a molecular weight of approximately 302.38 g/mol. The structural characteristics contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted the potential of benzothiazole derivatives in various therapeutic areas:
- Anticancer Activity : Benzothiazole derivatives have shown promise in inhibiting the proliferation of cancer cells. For instance, compounds similar to this compound have been evaluated against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). These studies typically utilize assays like MTT to assess cell viability and proliferation.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Research indicates that benzothiazole derivatives can modulate inflammatory cytokines like IL-6 and TNF-α in macrophages, which are critical in inflammation pathways.
- Mechanistic Insights : Studies have shown that certain benzothiazole derivatives can inhibit key signaling pathways involved in cancer progression, such as the AKT and ERK pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Cell Lines | Methodology | Key Findings |
|---|---|---|---|
| Anticancer | A431, A549 | MTT Assay | Significant inhibition of cell proliferation observed |
| Anti-inflammatory | RAW264.7 | ELISA | Reduced levels of IL-6 and TNF-α |
| Apoptosis Induction | A431, A549 | Flow Cytometry | Increased apoptosis rates at specific concentrations |
Case Studies
- Study on Dual Action : A recent study focused on a series of benzothiazole derivatives found that one compound significantly inhibited the proliferation of A431 and A549 cells while also decreasing inflammatory cytokine levels. This dual action positions benzothiazole derivatives as promising candidates for cancer therapy combined with anti-inflammatory effects .
- Mechanistic Study : Another research highlighted that specific modifications in the benzothiazole structure enhance anticancer properties by targeting multiple signaling pathways simultaneously. These modifications led to improved efficacy in inhibiting tumor growth in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
